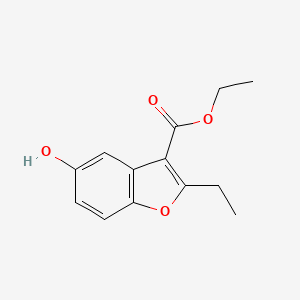

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate, often involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization can lead to the desired compound.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or iron, and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Catalysts: Palladium on carbon (Pd/C), iron chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to various cellular responses . For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group instead of a hydroxyl group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities .

Biological Activity

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzofuran core with a hydroxyl group at the 5-position and an ethyl ester functionality. This structural arrangement is crucial for its biological interactions.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, likely through modulation of signaling pathways involved in apoptosis and cell cycle regulation. For instance, studies have demonstrated that this compound can induce apoptosis in breast cancer cells by activating the caspase cascade, which is essential for programmed cell death .

2. Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

3. Antioxidant Activity

this compound demonstrates significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS) and could contribute to its anticancer effects .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Cell Signaling Pathways : The compound modulates key signaling pathways, including the mTOR pathway, which plays a role in cell growth and metabolism .

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression, thereby altering the metabolic landscape of affected cells .

Case Studies

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis in MDA-MB-231 breast cancer cells .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound reduced edema and inflammatory markers compared to control groups, indicating its potential therapeutic role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Contains fluorine substituent | Anticancer, anti-inflammatory | Enhanced potency due to fluorine |

| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl instead of ethyl group | Antioxidant | Different solubility profile |

| Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Additional fluorine on benzene | Anticancer properties | Increased lipophilicity |

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 2-ethyl-5-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C13H14O4/c1-3-10-12(13(15)16-4-2)9-7-8(14)5-6-11(9)17-10/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

WZDXDPLWIFRREY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.